molecular formula C30H22O10 B1208386 Tetrahydroamentoflavone CAS No. 48236-96-0

Tetrahydroamentoflavone

Cat. No.: B1208386
CAS No.: 48236-96-0
M. Wt: 542.5 g/mol
InChI Key: ULTQJSQDLWNWTR-UHFFFAOYSA-N
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Description

Tetrahydroamentoflavone is a naturally occurring biflavonoid compound found in various plant species. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound is structurally related to amentoflavone, with the addition of hydrogen atoms to the double bonds in the flavonoid structure, resulting in a tetrahydro derivative.

Mechanism of Action

Target of Action

Tetrahydroamentoflavone (THA) is a biflavonoid that has been found to interact with several targets. It has been reported to mediate various signaling pathways such as extracellular signal-regulated kinase (ERK), nuclear factor kappa-B (NF-κB), and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) . These targets play a crucial role in cellular processes such as inflammation, cell proliferation, and apoptosis .

Mode of Action

THA interacts with its targets through various mechanisms. For instance, it has been shown to block apoptotic cell death by reducing the activation of caspase 3 and PARP . It also exhibits antioxidant activity through metal-chelating and radical-scavenging, which involves donating a hydrogen atom (H·) and an electron (e) .

Biochemical Pathways

THA affects several biochemical pathways. It is involved in anti-cancer activity by mediating various signaling pathways such as ERK, NF-κB, and PI3K/Akt . These pathways play a crucial role in regulating cell growth, proliferation, and survival. By modulating these pathways, THA can inhibit the growth of cancer cells and induce apoptosis .

Result of Action

At the molecular and cellular level, THA has been shown to have multiple effects. It has strong antioxidant activity, with IC50 values indicating it possesses 2.54 times the total antioxidant level than the standard antioxidant Trolox . It also has anti-inflammatory, anti-oxidation, anti-microorganism, metabolism regulation, neuroprotection, radioprotection, musculoskeletal protection, and antidepressant effects .

Biochemical Analysis

Biochemical Properties

Tetrahydroamentoflavone plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with xanthine oxidase, an enzyme involved in the oxidative metabolism of purines. This compound acts as a potent inhibitor of xanthine oxidase, thereby reducing the production of uric acid and reactive oxygen species . Additionally, this compound exhibits strong antioxidant activity by scavenging free radicals and chelating metal ions . These interactions highlight the compound’s potential in mitigating oxidative stress-related conditions.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) . Moreover, it has been observed to induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins . These cellular effects suggest that this compound may have potential therapeutic applications in inflammatory and cancer-related diseases.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with various biomolecules, enzyme inhibition, and changes in gene expression. For example, this compound binds to the active site of xanthine oxidase, inhibiting its activity and reducing the production of reactive oxygen species . Additionally, this compound has been shown to modulate the expression of genes involved in oxidative stress response and inflammation . These molecular interactions contribute to the compound’s overall biochemical and therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its antioxidant and anti-inflammatory properties, suggesting its potential for sustained therapeutic use

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage range for therapeutic applications of this compound in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. One of the key metabolic pathways of this compound involves its conversion to metabolites through phase I and phase II enzymatic reactions . These reactions include hydroxylation, glucuronidation, and sulfation, which facilitate the compound’s excretion from the body . Additionally, this compound has been shown to modulate metabolic flux and metabolite levels, further influencing its overall biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, this compound can accumulate in various cellular compartments, including the cytoplasm and mitochondria . This distribution pattern is essential for its antioxidant and anti-inflammatory effects, as it allows this compound to target specific cellular sites of action .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to these compartments . The subcellular localization of this compound is crucial for its role in modulating oxidative stress, inflammation, and other cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydroamentoflavone can be synthesized through the hydrogenation of amentoflavone. The process involves the use of a hydrogenation catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. The reaction typically proceeds under mild conditions, with the hydrogenation selectively targeting the double bonds in the flavonoid structure without affecting other functional groups.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the extraction of amentoflavone from plant sources, followed by hydrogenation using industrial-scale reactors. The purity and yield of the final product are optimized through careful control of reaction parameters and purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be further reduced to form dihydro derivatives using reducing agents such as sodium borohydride.

    Substitution: this compound can participate in substitution reactions, particularly at the hydroxyl groups. These reactions often involve reagents like acyl chlorides or alkyl halides to form esters or ethers.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.

    Substitution: Acyl chlorides, alkyl halides, presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Quinones, oxidized flavonoid derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Esterified or etherified flavonoid compounds.

Scientific Research Applications

    Chemistry: Used as a model compound for studying biflavonoid chemistry and reactivity.

    Biology: Investigated for its role in modulating biological pathways, including anti-inflammatory and antioxidant mechanisms.

    Medicine: Explored for its potential therapeutic effects in treating cancer, neurodegenerative diseases, and inflammatory conditions.

    Industry: Utilized in the development of natural health products and dietary supplements due to its bioactive properties.

Comparison with Similar Compounds

Tetrahydroamentoflavone is unique among biflavonoids due to its hydrogenated structure, which imparts distinct chemical and biological properties. Similar compounds include:

    Amentoflavone: The non-hydrogenated parent compound with similar biological activities but different reactivity.

    Dihydroamentoflavone: A partially hydrogenated derivative with intermediate properties between amentoflavone and this compound.

    Apigenin: A monoflavonoid related to the biflavonoid structure of this compound, known for its anti-inflammatory and anticancer effects.

This compound’s unique structure and diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications. Further studies are needed to fully elucidate its mechanisms of action and optimize its use in various fields.

Properties

IUPAC Name

8-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22O10/c31-15-4-1-13(2-5-15)24-12-23(38)29-21(36)10-20(35)27(30(29)40-24)17-7-14(3-6-18(17)33)25-11-22(37)28-19(34)8-16(32)9-26(28)39-25/h1-10,24-25,31-36H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTQJSQDLWNWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C(=CC(=C2C1=O)O)O)C3=C(C=CC(=C3)C4CC(=O)C5=C(C=C(C=C5O4)O)O)O)C6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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